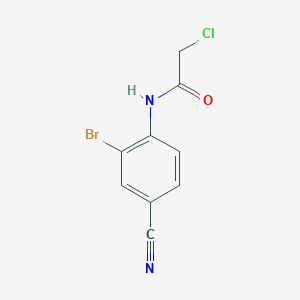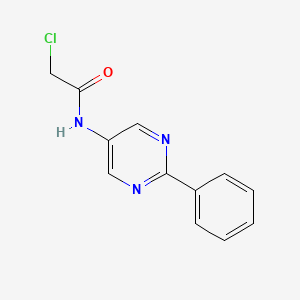
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide, commonly known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BCA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 294.56 g/mol. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology, due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BCA is not fully understood, but several studies have suggested that it acts by inhibiting specific molecular pathways involved in cell proliferation and survival. BCA has been shown to inhibit the activity of enzymes such as protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, BCA can disrupt the normal functioning of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects on cells. In cancer cells, BCA has been shown to induce apoptosis by activating specific molecular pathways. BCA has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the normal functioning of enzymes involved in cell signaling and regulation. In addition, BCA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCA in lab experiments is its potential therapeutic applications in various fields of scientific research. BCA has been extensively studied for its potential use as an anticancer agent and in the treatment of inflammatory diseases. However, one of the limitations of using BCA in lab experiments is its complex synthesis process, which can be time-consuming and expensive. In addition, the toxicity of BCA and its potential side effects on cells are still not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BCA in the field of scientific research. One of the main areas of focus is the development of new synthetic methods for BCA that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of BCA and its potential therapeutic applications in various fields of scientific research. Future studies should also focus on the toxicity and potential side effects of BCA on cells to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of BCA is a complex process that involves several steps. One of the commonly used methods for synthesizing BCA is the reaction between 2-bromo-4-cyanophenol and 2-chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature of around 150-170°C. The resulting product is then purified using various techniques such as recrystallization or column chromatography to obtain pure BCA.
Aplicaciones Científicas De Investigación
BCA has been extensively studied for its potential therapeutic applications in various fields of scientific research. In medicinal chemistry, BCA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Several studies have shown that BCA can induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. BCA has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-6(5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMXNBWLSHMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)